molecular formula C10H14OS B14382146 2,4,5-Trimethyl-3-(methylsulfanyl)phenol CAS No. 89711-25-1

2,4,5-Trimethyl-3-(methylsulfanyl)phenol

Cat. No.: B14382146
CAS No.: 89711-25-1
M. Wt: 182.28 g/mol
InChI Key: VGGZSJGSTVGGJA-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS It is a derivative of phenol, characterized by the presence of three methyl groups and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the methylation of 2,4,5-trimethylphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

2,4,5-Trimethyl-3-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes and interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylphenol: Lacks the methylsulfanyl group, resulting in different chemical properties.

    3,4,5-Trimethylphenol: Similar structure but with different substitution patterns on the benzene ring.

    2,3,5-Trimethylphenol: Another isomer with distinct chemical behavior.

Uniqueness

2,4,5-Trimethyl-3-(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and biological activities.

Properties

CAS No.

89711-25-1

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2,4,5-trimethyl-3-methylsulfanylphenol

InChI

InChI=1S/C10H14OS/c1-6-5-9(11)8(3)10(12-4)7(6)2/h5,11H,1-4H3

InChI Key

VGGZSJGSTVGGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)SC)C)O

Origin of Product

United States

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